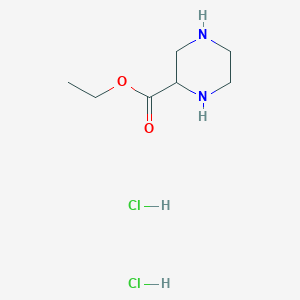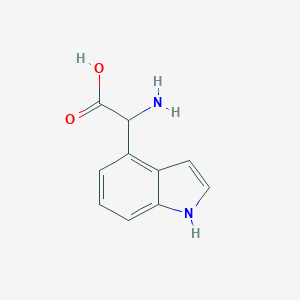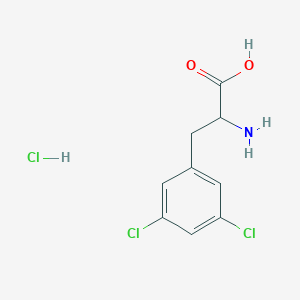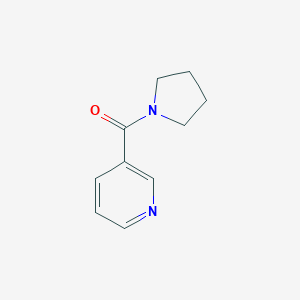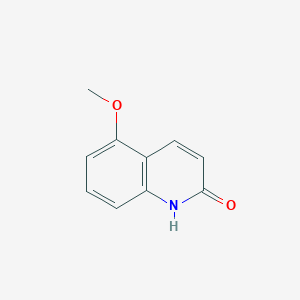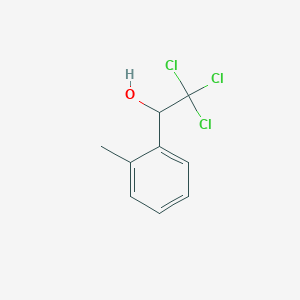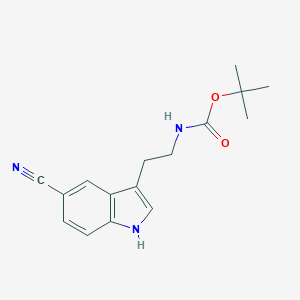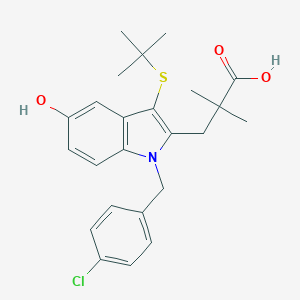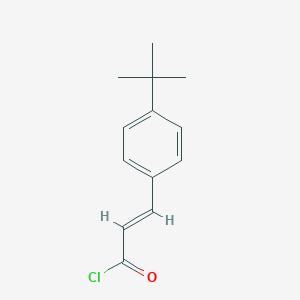
(2E)-3-(4-Tert-butylphenyl)acryloyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of acryloyl chloride, substituted with a 4-tert-butylphenyl group . The tert-butyl group is a bulky group often used in organic chemistry due to its unique reactivity pattern .
Synthesis Analysis
While specific synthesis methods for “(2E)-3-(4-Tert-butylphenyl)acryloyl chloride” were not found, tertiary butyl esters have been synthesized using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .Applications De Recherche Scientifique
Preparation and Characterization of Functionalized Polymers
(2E)-3-(4-Tert-butylphenyl)acryloyl chloride has been utilized in the synthesis of optically active polymers functionalized with amino acids and pyrene, showcasing applications in fluorescence spectroscopy and potential sensing capabilities for amine molecules. These polymers demonstrate significant changes in fluorescence intensity under varying conditions, such as solvent nature and pH, indicating their use in developing sensitive materials for detection applications (Buruianǎ, Buruiană, & Hahui, 2007).
Synthesis and Thermal Behavior of Calixarene Esters
The compound has been involved in the synthesis of p-tert-butylcalix[4]arene and calix[4]arene esters containing acryloyl groups. These structures were thoroughly characterized to understand their thermal behaviors, providing insights into the stability and potential applications of these esters in various thermal conditions, suggesting their utility in materials science (Özkınalı & Kocaokutgen, 2013).
Advancements in Polymerization Techniques
Research has also explored the use of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride in creating hyperbranched polymers through self-condensing atom transfer radical polymerization. This method yielded polymers with unique branched structures, offering potential in developing new materials with desirable mechanical and thermal properties, thus expanding the utility of this compound in the creation of advanced polymeric materials (Cheng et al., 2000).
Enhancements in Surface Modification and Nanotechnology
Furthermore, this compound has facilitated advancements in nanotechnology, particularly in the modification of carbon nanotubes (CNTs). It has been used to enhance the surface properties of multi-walled carbon nanotubes (MWCNTs), leading to improvements in tensile strength and modulus when these modified CNTs are introduced into polymer matrices. This highlights its role in the development of nanocomposites with enhanced mechanical properties (Wang et al., 2008).
Development of Efficient Synthesis Methods
In the chemical industry, especially in acrylate and polymer production, efficient and selective synthesis methods for acryloyl chloride have been developed. These methods, utilizing continuous-flow systems, demonstrate the importance of this compound in industrial applications, offering a pathway to produce acid chlorides, including (2E)-3-(4-Tert-butylphenyl)acryloyl chloride , in a safer, more sustainable manner (Movsisyan et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBJAFJYVRUQCO-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578226 |
Source


|
| Record name | (2E)-3-(4-tert-Butylphenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Tert-butylphenyl)acryloyl chloride | |
CAS RN |
176690-89-4 |
Source


|
| Record name | (2E)-3-(4-tert-Butylphenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B178301.png)

